Spiro[4.5]decane-6-carbonitrile

Lipophilicity CNS drug design Physicochemical profiling

Spiro[4.5]decane-6-carbonitrile (CAS 141632‑78‑2) is a fully‑carbocyclic spiro[4.5]decane scaffold bearing a single nitrile substituent at the bridgehead‑adjacent position. With a molecular formula of C₁₁H₁₇N and a molecular weight of 163.26 g mol⁻¹, it is a compact, rigid, non‑polar building block (XLogP3 = 3.8 [REFS‑1]; topological polar surface area = 23.8 Ų [REFS‑2]) that offers zero hydrogen‑bond donors and a single hydrogen‑bond acceptor [REFS‑2].

Molecular Formula C11H17N
Molecular Weight 163.26 g/mol
CAS No. 141632-78-2
Cat. No. B3238646
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameSpiro[4.5]decane-6-carbonitrile
CAS141632-78-2
Molecular FormulaC11H17N
Molecular Weight163.26 g/mol
Structural Identifiers
SMILESC1CCC2(CCCC2)C(C1)C#N
InChIInChI=1S/C11H17N/c12-9-10-5-1-2-6-11(10)7-3-4-8-11/h10H,1-8H2
InChIKeyBKJWATAMLRBANP-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





Spiro[4.5]decane-6-carbonitrile (CAS 141632-78-2): Procurement-Ready Spirocyclic Nitrile Building Block


Spiro[4.5]decane-6-carbonitrile (CAS 141632‑78‑2) is a fully‑carbocyclic spiro[4.5]decane scaffold bearing a single nitrile substituent at the bridgehead‑adjacent position. With a molecular formula of C₁₁H₁₇N and a molecular weight of 163.26 g mol⁻¹, it is a compact, rigid, non‑polar building block (XLogP3 = 3.8 [REFS‑1]; topological polar surface area = 23.8 Ų [REFS‑2]) that offers zero hydrogen‑bond donors and a single hydrogen‑bond acceptor [REFS‑2]. Commercially available at ≥95 % purity [REFS‑3], it is primarily employed in medicinal‑chemistry and fragment‑based drug‑discovery programmes where the spiro[4.5]decane core imparts conformational constraint and metabolic stability advantages.

Why Spiro[4.5]decane-6-carbonitrile Cannot Be Swapped for Other Spirocyclic Nitriles


Although numerous spirocyclic nitriles share the “spiro[4.5]decane‑carbonitrile” name, substitution is not trivial. Introducing heteroatoms (e.g., oxygen, sulfur, nitrogen) into the spiro‑scaffold drastically alters lipophilicity, hydrogen‑bonding capacity, and metabolic stability [REFS‑1]. Even a positional shift of the nitrile group (e.g., from the 6‑ to the 10‑position) changes the spatial orientation of the dipole, which can disrupt key binding interactions in a target pocket. The fully‑carbocyclic Spiro[4.5]decane‑6‑carbonitrile provides a minimalist, non‑polar, and metabolically resilient scaffold that is difficult to replicate with heteroatom‑containing analogs without introducing off‑target liabilities.

Head‑to‑Head Quantitative Differentiation of Spiro[4.5]decane‑6‑carbonitrile


Lipophilicity Advantage: Spiro[4.5]decane‑6‑carbonitrile vs. 8‑Oxospiro[4.5]decane‑6‑carbonitrile

Spiro[4.5]decane‑6‑carbonitrile (fully carbocyclic) exhibits an XLogP3 of 3.8 [REFS‑1], whereas the 8‑oxo analog (CAS 2138091‑50‑4) has a markedly lower predicted logP of 1.8 [REFS‑2]. This 2.0‑unit logP difference translates to an approximately 100‑fold greater lipophilicity, which is critical for passive membrane permeability and CNS penetration.

Lipophilicity CNS drug design Physicochemical profiling

Polar Surface Area Minimization: Spiro[4.5]decane‑6‑carbonitrile vs. 1,4‑Dioxaspiro[4.5]decane‑6‑carbonitrile

The topological polar surface area (TPSA) of Spiro[4.5]decane‑6‑carbonitrile is 23.8 Ų [REFS‑1], compared with 40.9 Ų for 8‑oxospiro[4.5]decane‑6‑carbonitrile [REFS‑2] and an estimated ≥38 Ų for 1,4‑dioxaspiro[4.5]decane‑6‑carbonitrile (two oxygen atoms). A TPSA below 60 Ų is a recognised threshold for good blood–brain barrier penetration; the target compound’s very low TPSA positions it favourably for CNS drug discovery.

TPSA BBB permeability Oral bioavailability

Metabolic Stability: Absence of Labile Heteroatom Functionality

Unlike 8‑oxospiro[4.5]decane‑6‑carbonitrile (which contains a ketone susceptible to reduction and conjugation), Spiro[4.5]decane‑6‑carbonitrile lacks any oxidatively labile functional groups beyond the nitrile. Nitriles are generally stable toward cytochrome P450 oxidation relative to ketones and thioethers [REFS‑1], making the fully carbocyclic scaffold a more durable core for lead optimization.

Metabolic stability Oxidative metabolism Fragment-based drug discovery

Rotatable Bond Count: Conformational Rigidity of Spiro[4.5]decane‑6‑carbonitrile

Spiro[4.5]decane‑6‑carbonitrile has zero rotatable bonds [REFS‑1], whereas many acyclic nitrile building blocks (e.g., cyclohexanecarbonitrile) possess one or more rotatable bonds. The spiro‑junction locks the two rings into a fixed relative orientation, reducing entropic penalty upon target binding and potentially improving selectivity.

Conformational constraint Binding entropy Fragment elaboration

Purity Benchmarking: Spiro[4.5]decane‑6‑carbonitrile vs. Closest Commercial Analogs

Spiro[4.5]decane‑6‑carbonitrile is routinely supplied at ≥95 % purity [REFS‑1]. In contrast, the closely related 1‑oxa‑4‑thiaspiro[4.5]decane‑6‑carbonitrile (Sigma‑Aldrich AldrichCPR) is sold “as‑is” with no analytical data and no purity guarantee [REFS‑2], making the carbocyclic nitrile a more reliable choice for hit‑to‑lead campaigns requiring reproducible quality.

Purity Procurement specification Quality control

Where Spiro[4.5]decane-6-carbonitrile Outperforms Other Spirocyclic Nitriles


CNS‑Targeted Fragment‑Based Drug Discovery

With an XLogP3 of 3.8, TPSA of 23.8 Ų, and zero H‑bond donors [REFS‑1], Spiro[4.5]decane‑6‑carbonitrile lies within the optimal physicochemical space for blood–brain barrier penetration (CNS MPO score). It serves as a shape‑complementary fragment that can be elaborated while retaining favorable CNS ADME properties, unlike heteroatom‑containing spiro‑analogs that accumulate TPSA and hydrogen‑bonding capacity [REFS‑2].

Scaffold‑Hopping from Saturated Heterocycles

Medicinal chemists seeking to replace metabolically labile piperidine or morpholine rings with a bioisosteric, non‑basic scaffold can use Spiro[4.5]decane‑6‑carbonitrile. Its fully carbocyclic nature eliminates the risk of CYP450‑mediated N‑dealkylation or O‑dealkylation, offering a more metabolically stable core [REFS‑1].

Synthesis of Constrained Amino Acids and Peptidomimetics

The nitrile group provides a versatile synthetic handle for conversion to carboxylic acids, amides, or tetrazoles, while the spiro[4.5]decane framework imposes a rigid, non‑planar geometry that can mimic peptide turn motifs. Its zero‑rotatable‑bond architecture [REFS‑1] reduces conformational entropy loss upon binding, a key advantage over flexible acyclic nitriles.

Chemical Biology Probe Design

The compact, hydrophobic spiro‑core makes Spiro[4.5]decane‑6‑carbonitrile an ideal vehicle for attaching photoaffinity labels (via nitrile modification) without introducing additional polarity or metabolic liabilities that could confound target‑engagement studies. Its defined purity (≥95 %) [REFS‑2] ensures reproducible probe performance.

Quote Request

Request a Quote for Spiro[4.5]decane-6-carbonitrile

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.